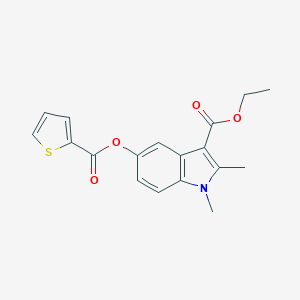

3-(EtoxiCarbonil)-1,2-dimetilindol-5-il tiofeno-2-carboxilato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is a complex organic compound that features both an indole and a thiophene ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Thiophene derivatives, on the other hand, are valued for their applications in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antiviral and anticancer properties.

Medicine: Investigated for its role in developing new therapeutic agents.

Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs).

Mecanismo De Acción

Target of Action

It is known that thiophene derivatives have a wide range of biological effects and are often used in medicinal chemistry . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .

Mode of Action

Thiophene derivatives are known to interact with their targets in various ways, often leading to changes in cellular function .

Biochemical Pathways

Thiophene derivatives are known to impact a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Thiophene derivatives are known to have a variety of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Análisis Bioquímico

Biochemical Properties

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The interactions of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate with specific enzymes and proteins, such as kinases and receptors, can modulate signaling pathways and cellular responses .

Cellular Effects

The effects of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate can impact metabolic pathways, affecting the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . These binding interactions can result in changes in gene expression, enzyme activity, and cellular responses. For instance, the compound may inhibit the activity of certain kinases, thereby modulating downstream signaling pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit varying degrees of stability, with some compounds remaining active for extended periods while others degrade more rapidly . The long-term effects of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate on cellular function can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cellular damage and organ toxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Additionally, the physicochemical properties of the compound, such as solubility and lipophilicity, play a significant role in its distribution within the body . Understanding the transport and distribution of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is essential for optimizing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, or protein synthesis . Understanding the subcellular localization of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is crucial for elucidating its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of an indole derivative with a thiophene derivative using a palladium catalyst and a boron reagent .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

Indole Derivatives: Indole-3-acetic acid, tryptophan.

Thiophene Derivatives: Suprofen, articaine.

Uniqueness

What sets 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate apart is its combined indole and thiophene structure, which imparts unique biological and electronic properties. This dual functionality makes it a versatile compound for various applications in science and industry.

Propiedades

IUPAC Name |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-4-22-18(21)16-11(2)19(3)14-8-7-12(10-13(14)16)23-17(20)15-6-5-9-24-15/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALOARWYTDDTFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497685.png)

![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497686.png)